Cedr-8-ene
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Overview
Description
(1S,2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene is a natural product found in Salvia officinalis, Salvia tomentosa, and other organisms with data available.
Mechanism of Action
Target of Action
Cedr-8-ene, also known as α-Cedrene , is a sesquiterpene found in the essential oil of cedar The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
As a sesquiterpene, it may be involved in the terpenoid backbone biosynthesis pathway, which is a primary metabolic pathway in plants
Properties
CAS No. |
469-61-4 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12?,13+,15+/m1/s1 |
InChI Key |
IRAQOCYXUMOFCW-YKURLNKLSA-N |
SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC=C(C(C3)C2(C)C)C |
Canonical SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C |
melting_point |
262.5 °C |
Key on ui other cas no. |
11028-42-5 469-61-4 |
physical_description |
Solid |
Pictograms |
Flammable; Health Hazard; Environmental Hazard |
Synonyms |
1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,7beta,8aalpha)]-; 3a-beta,7-beta,8a-alpha))-h; 3abeta,7beta,8aalpha)]-3alph; 7-methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-,(3r-(3-alpha,3a-beta,7-beta |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was cedr-8-ene identified and quantified in these studies?
A1: Both studies utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound within complex mixtures. This technique allows for the separation of individual compounds based on their physical and chemical properties, followed by identification through their unique mass spectra. In the study on lamb meat, researchers observed that the concentration of this compound was higher in both loin chops and leg roasts from lambs fed with juniper compared to the control group []. This suggests that dietary juniper, a known source of this compound, directly influences the compound's presence in the meat.
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